![molecular formula C20H15N3O4 B3060519 Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate CAS No. 478413-45-5](/img/structure/B3060519.png)
Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate
Overview
Description
“Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate” is a chemical compound with the CAS Number 478413-45-5 . It has a molecular formula of C20H15N3O4 and a molecular weight of 361.35100 .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidinyl ring attached to a phenyl ring via an ether linkage, and a cyanophenoxy group attached to the pyrimidinyl ring . The dihedral angles between the cyanophenoxy and oxophenyl rings and the central pyrimidinyl ring are 80.5 (2) and 76.0 (1)°, respectively .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 508.1±50.0 °C and a predicted density of 1.34±0.1 g/cm3 . Its pKa is predicted to be -0.73±0.18 .Scientific Research Applications
Fungicidal Properties
“Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate” is also known as azoxystrobin , which possesses fungicidal properties . It is used in agriculture as a systemic fungicide with protectant, curative, eradicant, translaminar, and systemic properties .
Chemical Synthesis
This compound is involved in the synthesis of substituted cyanophenoxy-pyrimidinyloxy-phenyl acrylate derivatives . An improved process for its preparation has been patented, which involves reaction between 2-cyanophenol and (E)-methyl 2- [2- (6-chlorpyridimin-4- yloxy)phenyl]-3-methoxypropenoate .
Crystal Structure
The crystal structure of this compound is stabilized by aromatic π–π stacking interactions between the pyrimide rings . The dihedral angles between the cyanophenoxy and oxophenyl rings and the central pyrimidinyl ring are 80.5 (2) and 76.0 (1)°, respectively .
Molecular Structure
The molecular structure of this compound has been solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation .
Biological Activity
While specific biological activities of this compound are not mentioned in the search results, related compounds have been synthesized and their biological activities studied . This suggests potential for further research into the biological activities of “Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate”.
Mechanism of Action
Target of Action
It is known that this compound, also referred to as azoxystrobin, possesses fungicidal properties . Fungicides typically target essential biological processes in fungi, such as cell wall synthesis, protein synthesis, and respiration.
Mode of Action
As a fungicide, it likely interacts with its targets to inhibit essential biological processes, leading to the death of the fungal cells .
Pharmacokinetics
The compound has a predicted boiling point of 5081±500 °C and a predicted density of 134±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a fungicide, it is likely to cause the death of fungal cells by inhibiting essential biological processes .
properties
IUPAC Name |
methyl 2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-25-20(24)10-14-6-2-4-8-16(14)26-18-11-19(23-13-22-18)27-17-9-5-3-7-15(17)12-21/h2-9,11,13H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPFHQVEKXEUBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458167 | |
Record name | Methyl (2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478413-45-5 | |
Record name | Methyl (2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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